3-Hydroxy-2-((5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoylamino)-propionic acid
3-Hydroxy-2-((5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoylamino)-propionic acid
Arachidonoyl amides of both amino acids and neurotransmitters such as dopamine have been previously reported in the literature. N-Arachidonoyl-L-serine (ARA-S) is one such recently isolated endocannabinoid with an unusual activity profile. ARA-S does not bind to central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors or vanilloid receptor 1 (VR1). Like cannabidiol, ARA-S (5 mg/kg) antagonizes the hypotensive effects of a 10 mg/kg IV bolus of abnormal cannabidiol (Abn-CBD) in an anesthetized rat blood pressure model. However, similar to Abn-CBD, ARA-S relaxes isolated rat mesenteric arteries and abdominal aorta as well as increases phosphorylation of Akt and mitogen-activated protein kinase (MAPK) in HUVEC. The precise mechanisms of action by ARA-S and Abn-DBD in various vascular preparations appears to be different and requires further investigation.
Brand Name:
Vulcanchem
CAS No.:
187224-29-9
VCID:
VC0109523
InChI:
InChI=1S/C23H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(26)24-21(20-25)23(27)28/h6-7,9-10,12-13,15-16,21,25H,2-5,8,11,14,17-20H2,1H3,(H,24,26)(H,27,28)/b7-6-,10-9-,13-12-,16-15-
SMILES:
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(CO)C(=O)O
Molecular Formula:
C23H37NO4
Molecular Weight:
391.5 g/mol
3-Hydroxy-2-((5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoylamino)-propionic acid
CAS No.: 187224-29-9
Reference Standards
VCID: VC0109523
Molecular Formula: C23H37NO4
Molecular Weight: 391.5 g/mol
CAS No. | 187224-29-9 |
---|---|
Product Name | 3-Hydroxy-2-((5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoylamino)-propionic acid |
Molecular Formula | C23H37NO4 |
Molecular Weight | 391.5 g/mol |
IUPAC Name | 3-hydroxy-2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid |
Standard InChI | InChI=1S/C23H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(26)24-21(20-25)23(27)28/h6-7,9-10,12-13,15-16,21,25H,2-5,8,11,14,17-20H2,1H3,(H,24,26)(H,27,28)/b7-6-,10-9-,13-12-,16-15- |
Standard InChIKey | FQUVPTVNRMUOPO-DOFZRALJSA-N |
Isomeric SMILES | CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC(CO)C(=O)O |
SMILES | CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(CO)C(=O)O |
Canonical SMILES | CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(CO)C(=O)O |
Appearance | Assay:≥98%A solution in ethanol |
Description | Arachidonoyl amides of both amino acids and neurotransmitters such as dopamine have been previously reported in the literature. N-Arachidonoyl-L-serine (ARA-S) is one such recently isolated endocannabinoid with an unusual activity profile. ARA-S does not bind to central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors or vanilloid receptor 1 (VR1). Like cannabidiol, ARA-S (5 mg/kg) antagonizes the hypotensive effects of a 10 mg/kg IV bolus of abnormal cannabidiol (Abn-CBD) in an anesthetized rat blood pressure model. However, similar to Abn-CBD, ARA-S relaxes isolated rat mesenteric arteries and abdominal aorta as well as increases phosphorylation of Akt and mitogen-activated protein kinase (MAPK) in HUVEC. The precise mechanisms of action by ARA-S and Abn-DBD in various vascular preparations appears to be different and requires further investigation. |
Synonyms | N-[(5Z,8Z,11Z,14Z)-1-Oxo-5,8,11,14-eicosatetraen-1-yl]-L-serine; N-Arachidonoylserine_x000B_ |
PubChem Compound | 5283390 |
Last Modified | Nov 11 2021 |
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